molecular formula C15H15NO B1392197 3-(3,5-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187167-90-3

3-(3,5-Dimethylbenzoyl)-4-methylpyridine

Cat. No. B1392197
M. Wt: 225.28 g/mol
InChI Key: SYNZOXIYIIHPQS-UHFFFAOYSA-N
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Description

“3-(3,5-Dimethylbenzoyl)-4-methylpyridine” seems to be a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a 3,5-dimethylbenzoyl group and a methyl group .


Synthesis Analysis

While specific synthesis methods for “3-(3,5-Dimethylbenzoyl)-4-methylpyridine” were not found, a related compound, cellulose tris(3,5-dimethylbenzoate), was synthesized by coating silica gel with cellulose and then derivatizing it with 3,5-dimethylbenzoyl chloride .

Scientific Research Applications

Electroluminescent Properties and Structural Characterization

Mono-cyclometalated Pt(II) complexes bearing ligands related to the 3,5-dimethylbenzoyl-4-methylpyridine structure have been synthesized and characterized for their structural and electroluminescent properties. These complexes show potential applications in the development of new materials for optoelectronic devices due to their unique π−π stacking and Pt−Pt distances, which are greater than those found in classical systems (Ionkin, Marshall, & Wang, 2005).

Corrosion Inhibition

A theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds, which are structurally similar to 3-(3,5-Dimethylbenzoyl)-4-methylpyridine, demonstrated their potential activity as corrosion inhibitors. The study provides insights into the inhibition efficiencies and reactive sites of these compounds, which could be beneficial for developing new corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006).

DNA-Binding Behaviors of Complexes

Research on polypyridyl Ru(II) complexes, incorporating ligands related to 3-(3,5-Dimethylbenzoyl)-4-methylpyridine, explored their binding to calf thymus DNA. The ancillary ligands in these complexes significantly affect their spectral properties and DNA-binding behaviors, making them candidates for biochemical applications and as tools in molecular biology (Xu, Zheng, Deng, Lin, Zhang, & Ji, 2003).

Antioxidant, Antitumor, and Antimicrobial Activities

A study on the microwave-assisted synthesis of pyrazolopyridines, which are related to the structure of interest, revealed their significant antioxidant, antitumor, and antimicrobial activities. Such compounds, including 3-(3,5-Dimethylbenzoyl)-4-methylpyridine, could be explored further for their therapeutic potentials (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Multicomponent Crystals and Charge-Transfer Interactions

The creation of ternary multicomponent crystals utilizing charge-transfer interactions, involving compounds structurally related to 3-(3,5-Dimethylbenzoyl)-4-methylpyridine, has been reported. These studies contribute to the understanding of crystal engineering and the development of materials with tailored properties (Seaton, Blagden, Munshi, & Scowen, 2013).

properties

IUPAC Name

(3,5-dimethylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-6-11(2)8-13(7-10)15(17)14-9-16-5-4-12(14)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNZOXIYIIHPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225765
Record name (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylbenzoyl)-4-methylpyridine

CAS RN

1187167-90-3
Record name (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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